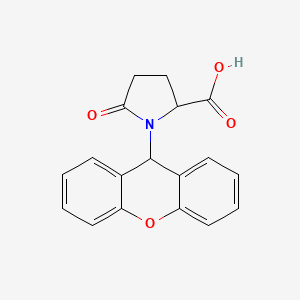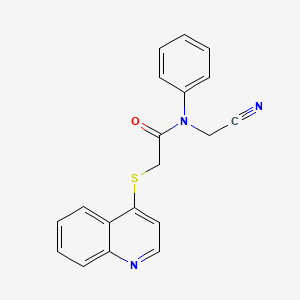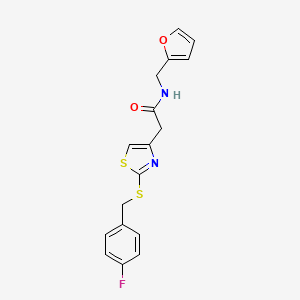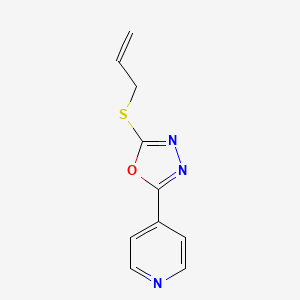
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid, also known as Xanomeline, is a potent muscarinic acetylcholine receptor agonist that has gained significant attention in the field of drug discovery due to its potential therapeutic applications. This compound has been found to exhibit a wide range of pharmacological effects, including antipsychotic, analgesic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid exerts its pharmacological effects by selectively activating muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to increased intracellular calcium levels, which in turn modulates a variety of cellular processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is thought to contribute to its cognitive-enhancing effects. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate, which may underlie its antipsychotic and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is its selectivity for muscarinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to non-selective agonists. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to have a relatively favorable safety profile in clinical trials, with few adverse effects reported. However, one limitation of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is its low bioavailability, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective analogs of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid's pharmacological effects, particularly its neuroprotective properties. Finally, clinical trials are needed to evaluate the efficacy of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid in a variety of disease states, including schizophrenia, Alzheimer's disease, and chronic pain.
Synthesemethoden
The synthesis of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid involves the reaction of 9H-xanthene-9-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and has been shown to improve cognitive function in patients with Alzheimer's disease. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to exhibit analgesic effects in animal models of pain and has been shown to have neuroprotective properties in models of Parkinson's disease.
Eigenschaften
IUPAC Name |
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-9-13(18(21)22)19(16)17-11-5-1-3-7-14(11)23-15-8-4-2-6-12(15)17/h1-8,13,17H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOMGGNTJDLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2728848.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)





![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)